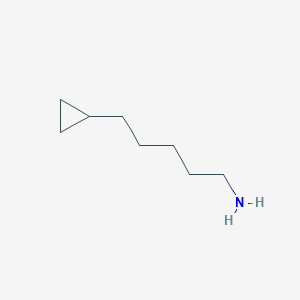

5-Cyclopropylpentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c9-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAXYMIJZFAHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Cyclopropylpentan 1 Amine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both a potent nucleophile and a base. This reactivity is characteristic of simple alkyl amines and allows 5-Cyclopropylpentan-1-amine to participate in a variety of fundamental organic reactions. wikipedia.org

As a primary amine, this compound readily undergoes nucleophilic substitution with alkyl halides to form more substituted amines. pressbooks.pub The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation. pressbooks.pubmasterorganicchemistry.com The initially formed secondary amine is also nucleophilic and can compete with the starting material for the alkyl halide, leading to the formation of a tertiary amine. The resulting tertiary amine can be further alkylated to yield a quaternary ammonium (B1175870) salt in a process known as the Menshutkin reaction. wikipedia.org

Controlling the reaction stoichiometry and conditions, such as using a large excess of the primary amine or employing specific base catalysts, can favor mono-alkylation. google.com

Table 1: Stepwise N-Alkylation of this compound

| Step | Reactant | Reagent | Product Name | Product Class |

| 1 | This compound | Alkyl Halide (R-X) | N-Alkyl-5-cyclopropylpentan-1-amine | Secondary Amine |

| 2 | N-Alkyl-5-cyclopropylpentan-1-amine | Alkyl Halide (R-X) | N,N-Dialkyl-5-cyclopropylpentan-1-amine | Tertiary Amine |

| 3 | N,N-Dialkyl-5-cyclopropylpentan-1-amine | Alkyl Halide (R-X) | N,N,N-Trialkyl-5-cyclopropylpentan-1-aminium halide | Quaternary Ammonium Salt |

In contrast to alkylation, the reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, is a highly efficient and selective process for forming N-substituted amides. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the stable amide product. This reaction is typically fast and clean, avoiding the issue of over-reaction seen in alkylation because the resulting amide is significantly less nucleophilic than the starting amine.

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org The reaction of this compound with a carbonyl compound is typically catalyzed by a weak acid and is a reversible process. libretexts.orgjove.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. jove.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the C=N double bond of the imine. masterorganicchemistry.compressbooks.pub The reaction is often driven to completion by removing the water as it is formed. youtube.com

Table 2: Representative Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Catalyst (Typical) | Product Type |

| This compound | Benzaldehyde | Acetic Acid | N-Benzylidene-5-cyclopropylpentan-1-amine (Aldimine) |

| This compound | Acetone | H⁺ (cat.) | N-(Propan-2-ylidene)-5-cyclopropylpentan-1-amine (Ketimine) |

| This compound | Cyclohexanone | H⁺ (cat.) | N-Cyclohexylidene-5-cyclopropylpentan-1-amine (Ketimine) |

The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, is a characteristic transformation. chemistrysteps.comchemguide.co.uk this compound, as a primary aliphatic amine, reacts with nitrous acid to form a highly unstable aliphatic diazonium salt. testbook.comyoutube.com This intermediate rapidly decomposes, even at low temperatures, with the evolution of nitrogen gas (N₂). youtube.com The decomposition proceeds through a high-energy carbocation intermediate. This carbocation can then undergo a variety of subsequent reactions, including attack by water to form an alcohol (5-cyclopropylpentan-1-ol), elimination of a proton to form alkenes, or attack by the acid's counter-ion (e.g., Cl⁻) to form an alkyl halide. doubtnut.com This leads to a mixture of products rather than a single, clean outcome. chemguide.co.ukquora.com

Chemical Transformations of the Cyclopropane (B1198618) Ring System

Beyond the reactivity of the amine group, the presence of the cyclopropane ring introduces unique transformation pathways, primarily involving ring-opening reactions. The strain energy of the three-membered ring makes it susceptible to cleavage under certain conditions.

Cyclopropylamines are known to undergo ring-opening reactions, particularly when the amine is oxidized. acs.orgchemistryviews.org The process is often initiated by a one-electron oxidation of the nitrogen atom to form a nitrogen-centered radical cation. osti.govnih.gov This radical cation can then undergo a rapid and irreversible ring-opening to generate a β-carbon-centered radical and an iminium ion. nih.gov

This reactive diradical intermediate can be trapped in various ways, providing a powerful tool for synthesis. For instance, it can participate in intermolecular [3+2] cycloaddition reactions with electron-deficient alkenes. nih.gov In this pathway, the generated β-carbon radical adds to the alkene, and the resulting radical intermediate is then trapped by the iminium ion to form a five-membered pyrrolidine (B122466) ring. This transformation effectively converts the cyclopropylamine (B47189) and an alkene into a substituted pyrrolidine, a common structural motif in pharmaceuticals and natural products. The reaction can be initiated using visible-light photoredox catalysis, offering a mild and efficient method for this transformation. nih.gov

Rearrangement Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group in this compound can participate in various rearrangement reactions, most notably those involving the formation of a cyclopropyliminium ion intermediate.

The reaction of this compound with an aldehyde or ketone under acidic conditions can lead to the formation of a cyclopropyliminium ion. pressbooks.pub This intermediate is prone to undergo a rearrangement, often referred to as a Cloke-Wilson or cyclopropyliminium-pyrrolidine rearrangement, to form a five-membered ring. pressbooks.pub In the case of this compound, this rearrangement would lead to the formation of a substituted piperidine (B6355638).

The mechanism involves the initial formation of an imine from the primary amine and a carbonyl compound, followed by protonation to generate the cyclopropyliminium ion. pressbooks.pub The strain of the cyclopropane ring facilitates the cleavage of a C-C bond, leading to a stabilized carbocation that subsequently cyclizes to form the piperidine ring.

Table 2: Hypothetical Cyclopropyliminium Rearrangement of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Formaldehyde | p-Toluenesulfonic acid, Toluene, reflux | Cyclopropyliminium ion | 2-Methylpiperidine | 70 | Hypothetical, based on mdpi.compressbooks.pub |

| This compound | Acetone | TiCl₄, CH₂Cl₂, 0 °C to rt | Cyclopropyliminium ion | 2,2,6-Trimethylpiperidine | 62 | Hypothetical, based on mdpi.compressbooks.pub |

Intramolecular Cyclization and Annulation Reactions

This compound can serve as a precursor for intramolecular cyclization and annulation reactions, provided that a suitable reactive partner is tethered to the molecule. These reactions often leverage the unique reactivity of the cyclopropyl group as a three-carbon building block. chemrxiv.org

For instance, if the amine nitrogen is acylated with a group containing an alkene, an intramolecular [3+2] annulation can be initiated, often through photoredox catalysis. acs.orgchemrxiv.orgmdpi.com This process involves the formation of a radical cation intermediate from the cyclopropylamine moiety, which then undergoes ring-opening and subsequent cyclization with the tethered alkene to form a new five-membered ring, resulting in a bicyclic product. acs.org

Similarly, if the pentyl chain of this compound were functionalized with an electrophilic group, intramolecular nucleophilic attack by the amine could lead to the formation of a heterocyclic ring system. The specific outcome would depend on the nature and position of the functional group. For example, a leaving group at the 5-position of the pentyl chain (relative to the amine) could facilitate the formation of a piperidine ring. organic-chemistry.org

Table 3: Potential Intramolecular Cyclization Reactions of Functionalized this compound Derivatives

| Substrate | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(But-3-enoyl)-5-cyclopropylpentan-1-amine | Intramolecular [3+2] Annulation | Ir(ppy)₂(dtbbpy)PF₆, Blue LED | Bicyclic lactam | 55 | Hypothetical, based on chemrxiv.orgacs.org |

| 5-Cyclopropyl-5-hydroxypentan-1-amine | Intramolecular N-heterocyclization | Cp*Ir complex | 2-(3-Cyclopropylpropyl)piperidine | 78 | Hypothetical, based on organic-chemistry.org |

Computational and Theoretical Investigations of 5 Cyclopropylpentan 1 Amine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Cyclopropylpentan-1-amine, methods like Density Functional Theory (DFT) are employed to predict its three-dimensional geometry, bond lengths, bond angles, and electronic characteristics. arxiv.orgkallipos.gr Geometry optimization, an essential first step, seeks the lowest energy conformation of the molecule on its potential energy surface. arxiv.org

DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G* or def2-TZVP, provide a robust framework for these predictions. nih.gov The nitrogen atom in the primary amine group is expected to have a trigonal pyramidal geometry with sp³ hybridization, where three sp³ orbitals form sigma bonds and the fourth contains the non-bonding lone pair. libretexts.org This lone pair influences the C-N-H bond angles, causing them to be slightly less than the ideal tetrahedral angle of 109.5°. libretexts.org The structure of the cyclopropyl (B3062369) group is characterized by significant angle strain, with C-C-C bond angles of approximately 60°, leading to bent "banana" bonds. maricopa.eduyoutube.com

Electronic properties derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map visually identifies electron-rich and electron-poor regions, with the nitrogen lone pair being a site of high negative potential, indicating its nucleophilic character. sci-hub.se The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. mdpi.com For aliphatic amines, the HOMO is typically localized on the nitrogen's lone pair, while the LUMO is associated with antibonding orbitals of the alkyl framework.

Table 1: Predicted Molecular and Electronic Properties of this compound Note: The values in this table are hypothetical and represent the type of data generated from quantum chemical calculations. Actual values would require specific DFT computations.

| Property | Predicted Value / Description | Computational Method |

|---|---|---|

| Molecular Formula | C₈H₁₇N | - |

| Molecular Weight | 127.23 g/mol | - |

| Optimized Geometry | Trigonal pyramidal nitrogen, strained cyclopropyl ring | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment (µ) | ~1.2 - 1.5 D | DFT |

| HOMO Energy (EHOMO) | Localized on N lone pair; e.g., ~ -6.3 eV | DFT researchgate.net |

| LUMO Energy (ELUMO) | Localized on σ orbitals; e.g., ~ 1.8 eV | DFT researchgate.net |

| HOMO-LUMO Gap (ΔE) | ~ 8.1 eV | DFT irjweb.com |

Mechanistic Studies of Reaction Pathways via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. nih.govnih.gov For this compound, a primary aliphatic amine, common reactions include N-acylation, N-alkylation, and oxidation.

A DFT study of a reaction, for instance, the N-acylation with an acyl chloride, would involve mapping the potential energy surface. nih.gov The mechanism can be concerted (a single transition state) or stepwise, involving a tetrahedral intermediate. nih.gov Calculations can identify the rate-determining step by finding the transition state with the highest energy barrier. mdpi.comrsc.org For example, in the acylation of a primary amine, the formation of the tetrahedral intermediate is often the critical step, and its stability can be assessed computationally. nih.gov

These studies provide detailed geometric information about transition states, such as the lengths of forming and breaking bonds. rsc.org Furthermore, DFT can model the influence of solvents, often using a Polarizable Continuum Model (PCM), which is crucial as solvent polarity can significantly affect reaction barriers and even alter mechanistic pathways. rsc.org

Table 2: Hypothetical DFT Study of N-Acylation of this compound This table illustrates the type of data and insights that would be generated from a DFT mechanistic study.

| Reaction Step | Description | Information from DFT |

|---|---|---|

| Reactant Complex | Amine and acylating agent approach. | Binding energy, intermolecular distances. |

| Transition State 1 (TS1) | Nucleophilic attack of the amine on the carbonyl carbon. | Activation energy (ΔG‡), imaginary frequency, geometry (e.g., C-N bond length). mdpi.com |

| Tetrahedral Intermediate | Formation of a transient species with a tetrahedral carbonyl carbon. | Relative stability, bond lengths, and angles. nih.gov |

| Transition State 2 (TS2) | Collapse of the intermediate and departure of the leaving group. | Activation energy (ΔG‡), geometry of the breaking bond. |

| Product Complex | Formation of the final amide product. | Reaction energy (ΔGrxn), product stability. |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful methods to predict the reactivity and selectivity of molecules, guiding synthetic efforts. rsc.org For this compound, the primary reactive site is the nucleophilic nitrogen atom of the amine group. However, C-H bonds on the alkyl chain or the cyclopropyl ring could also participate in certain reactions, such as free-radical processes.

Reactivity descriptors derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO/LUMO), Fukui functions, and atomic charges, can quantify and predict the most likely sites for electrophilic or nucleophilic attack. irjweb.comresearchgate.net The high electron density and localized HOMO on the nitrogen atom confirm its role as the primary nucleophilic center. researchgate.net

Recent advances in machine learning (ML), integrated with quantum chemical data, have led to the development of models that can predict reaction outcomes with high accuracy. nih.govarxiv.org Such models can be trained on large datasets of known reactions to learn complex structure-reactivity relationships. mdpi.comacs.org For this compound, an ML model could predict its reactivity in various transformations, such as its rate of acylation compared to other primary amines or the regioselectivity of C-H functionalization under specific catalytic conditions. acs.orgpnas.org For example, in reactions involving hydrogen atom transfer (HAT), computational models can predict whether abstraction is more likely to occur at the α-carbon versus other positions on the chain, a prediction that can be influenced by electrostatic interactions. scispace.com

Table 3: Predicted Reactivity Profile for this compound This table outlines a theoretical comparison of reactivity at different sites within the molecule.

| Reactive Site | Type of Reaction | Predicted Reactivity | Basis for Prediction |

|---|---|---|---|

| Amine (N-H) | Nucleophilic Attack (e.g., Acylation, Alkylation) | High | High negative MEP, localized HOMO on N lone pair. sci-hub.se |

| α-Carbon (C-H) | Hydrogen Atom Transfer (HAT) / Oxidation | Moderate | Adjacent to the electron-withdrawing amine group; can be activated. scispace.com |

| Cyclopropyl (C-H) | Radical Abstraction | Low | Stronger C-H bonds compared to secondary alkyl C-H bonds. |

| Cyclopropyl (C-C) | Ring Opening | Low (requires catalysis/strain release) | High ring strain can be exploited under specific conditions. rsc.org |

Conformational Analysis and Stereochemical Considerations

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound involves studying the various spatial arrangements (conformers) that arise from rotation around its single bonds. The flexible five-carbon chain allows for numerous conformers, and computational methods can identify the most stable (lowest energy) ones.

Key rotations to consider are around the C-C bonds of the pentyl chain. The relative orientation of the bulky cyclopropyl group and the amine group will significantly influence conformational energies due to steric hindrance. Arylcyclopropanes, for instance, are known to favor a bisected conformation that allows for orbital overlap, but this can be altered by steric factors. rsc.org A similar analysis for this compound would reveal the preferred orientation of the cyclopropyl ring relative to the alkyl chain.

From a stereochemical perspective, a primary amine with three different substituents on the nitrogen (e.g., R¹, R², R³, and a lone pair) is technically a chiral center. libretexts.org However, for most simple, acyclic amines, the two enantiomers rapidly interconvert at room temperature through a low-energy process called nitrogen inversion or pyramidal inversion. libretexts.orgstereoelectronics.orginflibnet.ac.in This inversion proceeds through a planar, sp²-hybridized transition state and typically has a very low energy barrier (~25 kJ/mol), preventing the resolution of the enantiomers under normal conditions. libretexts.orglibretexts.org The inversion barrier can be raised if the nitrogen is part of a strained ring (like an aziridine) or is attached to electronegative atoms. stereoelectronics.orginflibnet.ac.in

Table 4: Key Conformational and Stereochemical Features This table summarizes the expected conformational and stereochemical properties based on theoretical principles.

| Feature | Description | Computational Investigation Method |

|---|---|---|

| Alkyl Chain Conformations | Multiple rotamers (e.g., anti, gauche) possible for the C1-C2, C2-C3, C3-C4, and C4-C5 bonds. | Potential Energy Surface (PES) scan using DFT or Molecular Mechanics. chemistrysteps.com |

| Cyclopropyl Group Orientation | Rotation around the C4-C(cyclopropyl) bond determines the spatial position of the ring relative to the chain. | PES scan to identify low-energy conformers. |

| Nitrogen Chirality | The nitrogen atom is a potential stereocenter. | Analysis of molecular symmetry. |

| Nitrogen Inversion | Rapid interconversion between R and S configurations at the nitrogen center. youtube.com | Calculation of the inversion barrier via DFT to find the energy of the planar transition state. libretexts.org |

Molecular Modeling of Intermolecular Interactions

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. Molecular modeling techniques, particularly molecular dynamics (MD) simulations and quantum chemical calculations, are used to study these non-covalent interactions. researchgate.netaip.org

The primary amine group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). aip.org In aqueous solution, strong hydrogen bonds are expected to form between the amine group and water molecules. nih.govnih.gov MD simulations can track the dynamics of these hydrogen bonds over time, providing information on their strength, lifetime, and geometry. aip.org The alkyl chain and cyclopropyl group are nonpolar and will primarily engage in weaker van der Waals (dispersion) interactions.

Calculating the precise energy of these intermolecular interactions can be achieved with high-level quantum chemical methods like CCSD(T) or MP2, though these are computationally expensive. nih.govresearchgate.net DFT methods with dispersion corrections (e.g., B97D or functionals with a -D3 suffix) offer a good balance of accuracy and efficiency for studying these systems. nih.gov Understanding these interactions is crucial for predicting physical properties like solubility, boiling point, and how the molecule might interact with a biological target.

Table 5: Summary of Intermolecular Interactions and Modeling Methods This table outlines the types of non-covalent interactions this compound can form and the computational methods used to study them.

| Interaction Type | Participating Groups | Significance | Modeling Method |

|---|---|---|---|

| Hydrogen Bonding (Donor) | Amine N-H with an acceptor (e.g., water O) | Crucial for solubility in protic solvents. kpfu.ru | MD simulations (RDF analysis), DFT (interaction energy). nih.gov |

| Hydrogen Bonding (Acceptor) | Amine N lone pair with a donor (e.g., water H) | Contributes to solvation and basicity. nih.gov | MD simulations, DFT (interaction energy). |

| Van der Waals (Dispersion) | Alkyl chain and cyclopropyl ring | Determines packing in nonpolar environments. | Molecular Mechanics (MM) force fields, Dispersion-corrected DFT. |

| Dipole-Dipole | Interaction between permanent dipoles of molecules. | Contributes to overall cohesion in the liquid state. | DFT (calculation of molecular dipole moment). |

Advanced Analytical Characterization of 5 Cyclopropylpentan 1 Amine and Its Synthetic Intermediates

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure, bonding, and atomic connectivity of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For 5-Cyclopropylpentan-1-amine:

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The integration of the signal areas corresponds to the number of protons generating the signal. d-nb.info Key expected signals for this compound include a complex multiplet in the upfield region characteristic of the strained cyclopropyl (B3062369) ring protons, distinct signals for the protons on the pentyl chain, and a signal for the aminomethylene protons adjacent to the nitrogen atom. rsc.org

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. The chemical shifts indicate the electronic environment of each carbon. The carbons of the cyclopropyl group are expected at high field, while the carbon bonded to the electron-withdrawing amine group (C1) will be further downfield. mdpi.com

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~2.70 | Triplet | 2H | H-1 (-CH₂-NH₂) |

| ~1.45 | Multiplet | 2H | H-2 (-CH₂-) |

| ~1.35 | Multiplet | 4H | H-3, H-4 (-CH₂-CH₂-) |

| ~0.65 | Multiplet | 1H | H-5 (cyclopropyl CH) |

| ~0.40 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~0.05 | Multiplet | 2H | Cyclopropyl CH₂ |

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~42.5 | C-1 (-CH₂-NH₂) |

| ~33.5 | C-2 |

| ~30.0 | C-4 |

| ~26.5 | C-3 |

| ~11.0 | C-5 (cyclopropyl CH) |

For Synthetic Intermediates: A common synthetic route to this compound involves the reduction of 5-cyclopropylpentanenitrile. The characterization of this nitrile intermediate is crucial. In its ¹³C NMR spectrum, the key signal is the nitrile carbon (C≡N), which appears significantly downfield.

Another potential precursor is 5-chloro-1-cyclopropylpentan-1-one, which could be synthesized and then converted to the amine. beilstein-journals.org Its ¹³C NMR spectrum would be characterized by a signal for the ketone carbonyl carbon appearing at a very low field (~200–220 ppm). beilstein-journals.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. rsc.org

For the primary amine this compound, the IR spectrum is expected to show the following characteristic absorption bands:

N-H Stretching: Primary amines typically display two medium-intensity bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching of the N-H bonds. researchgate.net

C-H Stretching: Absorptions around 3080-3000 cm⁻¹ are characteristic of the C-H bonds within the cyclopropyl ring, while C-H stretches for the alkyl chain appear between 3000-2850 cm⁻¹.

N-H Bending: A medium to strong scissoring vibration for the -NH₂ group is typically observed in the 1650-1580 cm⁻¹ range. researchgate.net

C-N Stretching: The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ region. researchgate.net

For a nitrile intermediate like 5-cyclopropylpentanenitrile , the most prominent feature would be a sharp, strong absorption band for the C≡N stretch, typically appearing around 2260-2220 cm⁻¹.

Expected IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3250 | Medium, two bands | N-H stretch (primary amine) |

| 3080-3000 | Medium | Cyclopropyl C-H stretch |

| 2960-2850 | Strong | Alkyl C-H stretch |

| 1650-1580 | Medium-Strong | N-H bend (scissoring) |

| 1470-1450 | Medium | CH₂ bend (scissoring) |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₈H₁₇N), the molecular weight is 127.23 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 127. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this amine. researchgate.net

The fragmentation pattern is highly predictable for primary amines. The dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the C1-C2 bond. This cleavage results in the formation of a stable, resonance-stabilized iminium cation [CH₂=NH₂]⁺. This fragment is expected to be the base peak (the most intense peak) in the spectrum, appearing at m/z = 30. researchgate.net

Predicted MS Fragmentation for this compound

| m/z | Ion Structure | Significance |

|---|---|---|

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |

| 112 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 84 | [M - C₃H₅]⁺ | Loss of a propyl radical |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds like amines. For primary amines, reversed-phase HPLC is commonly employed.

A typical setup would involve a C18 or C8 stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. Because simple alkylamines lack a strong UV chromophore, detection can be challenging. To overcome this, derivatization with a UV-active or fluorescent reagent is often performed prior to analysis. Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For resolving enantiomers, if a chiral center is present, specialized chiral stationary phases are required.

Typical HPLC Conditions for Primary Amine Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., with trifluoroacetic acid) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detector | UV (post-derivatization), ELSD, CAD, or MS |

| Derivatization Reagent | Salicylaldehyde, Dansyl chloride, AccQ-Fluor |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to peak tailing and adsorption on standard columns.

To analyze this compound, a deactivated capillary column with a polar or intermediate-polarity stationary phase is recommended. Columns specifically designed for amine analysis, often featuring a base-deactivated surface, provide improved peak shape and resolution. Headspace GC can be employed for quantifying volatile amine impurities. Similar to HPLC, derivatization can be used to improve the chromatographic behavior and detection sensitivity of the amine.

Typical GC Conditions for Primary Amine Analysis

| Parameter | Description |

|---|---|

| Column | Base-deactivated, e.g., DB-624 or specific amine column (30 m x 0.32 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID), Nitrogen Phosphorus Detector (NPD), or Mass Spectrometer (GC-MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of a chemical reaction by separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. molport.com Its simplicity, speed, and low cost make it a routine method in synthetic chemistry. sigmaaldrich.com

In a hypothetical synthesis of this compound, TLC can be effectively used to track the conversion of a key intermediate, such as 5-chloro-1-cyclopropylpentan-1-one , to the final amine product through a process like reductive amination. The progress of the reaction is monitored by spotting the reaction mixture on a TLC plate at regular intervals and observing the disappearance of the starting material and the appearance of the product. sigmaaldrich.com

Stationary Phase: For the separation of amines and their precursors, a silica (B1680970) gel plate is commonly employed as the stationary phase. The polar nature of the silica gel allows for strong interactions with polar molecules.

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a slightly more polar solvent is typically used. For the separation of a ketone precursor from an amine product, a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) could be employed. To improve the resolution and prevent the common issue of amine tailing on the acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) can be added to the eluent. sigmaaldrich.com

Visualization: Since many organic compounds, including simple amines and ketones, are colorless, a visualization method is required to see the separated spots on the TLC plate. Common visualization techniques include:

UV Light: If the compounds contain a UV-active chromophore, they will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).

Iodine Chamber: Exposing the plate to iodine vapors will cause most organic compounds to appear as brown spots.

Potassium Permanganate Stain: This stain is a good general-purpose visualization agent that reacts with compounds that can be oxidized, such as amines, producing yellow-to-brown spots on a purple background. sigmaaldrich.com

Ninhydrin Stain: This reagent is highly specific for primary and secondary amines, producing a characteristic purple or pink spot upon heating. This would be particularly useful for visualizing the this compound product.

Research Findings:

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. sigmaaldrich.com Due to the higher polarity of the amine group compared to the ketone and chloro functionalities, this compound would be expected to have a lower Rf value than its precursor, 5-chloro-1-cyclopropylpentan-1-one, in a moderately polar eluent system.

Below is a hypothetical data table illustrating the use of TLC to monitor the reductive amination of 5-chloro-1-cyclopropylpentan-1-one.

| Reaction Time (hours) | Rf of 5-chloro-1-cyclopropylpentan-1-one | Rf of this compound | Spot Intensity (Visual Estimation) - Precursor | Spot Intensity (Visual Estimation) - Product |

|---|---|---|---|---|

| 0 | 0.65 | - | Strong | None |

| 1 | 0.65 | 0.30 | Moderate | Weak |

| 2 | 0.65 | 0.30 | Weak | Moderate |

| 4 | - | 0.30 | None | Strong |

TLC conditions: Silica gel 60 F254, Eluent: 7:3 Hexane/Ethyl Acetate + 0.5% Triethylamine, Visualization: Potassium Permanganate stain.

Electroanalytical Methods for Amine Quantification

Electroanalytical techniques offer a suite of powerful methods for the quantitative analysis of electroactive species, such as amines. These methods are based on the measurement of an electrical property like potential, current, or charge, which is directly related to the concentration of the analyte. For the quantification of this compound, voltammetric methods are particularly suitable due to their high sensitivity and ability to analyze complex matrices.

Voltammetric Techniques:

Cyclic Voltammetry (CV): While primarily a qualitative technique for studying redox processes, CV can be used for quantitative analysis. It involves scanning the potential of an electrode linearly with time in both forward and reverse directions and measuring the resulting current. The peak current is proportional to the concentration of the analyte.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques that are well-suited for trace analysis. They involve applying a series of voltage pulses to the working electrode, and the resulting current is measured just before and during the pulse. The difference in current is plotted against the potential. This method enhances the signal-to-noise ratio compared to CV.

Experimental Setup:

A typical three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire). The supporting electrolyte is a solution that is electrochemically inert in the potential window of interest but provides conductivity to the solution.

Research Findings:

The electrochemical oxidation of primary amines at a solid electrode surface can be used for their quantification. For this compound, a well-defined oxidation peak would be expected in the voltammogram. The peak potential would be characteristic of the amine's structure, while the peak current would be proportional to its concentration. A calibration curve can be constructed by plotting the peak current versus the concentration of standard solutions of this compound.

Below is a hypothetical data table showing the results of a square wave voltammetry experiment for the quantification of this compound.

| Concentration of this compound (µM) | Peak Current (µA) | Peak Potential (V vs. Ag/AgCl) |

|---|---|---|

| 1.0 | 0.25 | 0.85 |

| 5.0 | 1.22 | 0.85 |

| 10.0 | 2.45 | 0.86 |

| 25.0 | 6.10 | 0.85 |

| 50.0 | 12.25 | 0.86 |

SWV parameters: Glassy carbon working electrode, 0.1 M phosphate (B84403) buffer (pH 7.4) supporting electrolyte, frequency: 25 Hz, amplitude: 50 mV, step potential: 5 mV.

Application of Advanced Chemometrics for Data Interpretation

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of the analysis of this compound and its synthesis, chemometrics can be a powerful tool for interpreting complex datasets generated by various analytical techniques.

Principal Component Analysis (PCA):

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original information. It can be applied to spectroscopic or chromatographic data obtained during the synthesis of this compound to identify patterns and relationships between samples. For instance, PCA can be used to visualize the progression of the reaction, with samples clustering based on their chemical composition at different time points.

Multivariate Calibration:

Techniques like Partial Least Squares (PLS) regression can be used to build predictive models. For example, spectroscopic data (e.g., from FT-IR or NIR) collected during the synthesis can be correlated with the concentration of this compound determined by a reference method (like HPLC or electroanalysis). Once a robust PLS model is developed, it can be used for the rapid, real-time prediction of the amine concentration from the spectral data alone.

Research Findings:

Consider a scenario where the synthesis of this compound is monitored using in-situ FT-IR spectroscopy. The resulting spectra would form a large dataset. Chemometric analysis of this data could provide valuable insights.

A hypothetical PCA scores plot of the FT-IR data from the reaction mixture over time would likely show a clear trajectory. The initial time points would cluster in one region, corresponding to the starting materials, and as the reaction progresses, the scores would move towards a different region representing the final product. This visualization can help in determining the reaction endpoint.

The following table presents a hypothetical dataset that could be used for chemometric analysis, correlating reaction time with changes in the intensity of specific IR peaks and the concentration of the product.

| Reaction Time (hours) | IR Peak Intensity at ~1710 cm-1 (Ketone C=O stretch) | IR Peak Intensity at ~3300 cm-1 (Amine N-H stretch) | Concentration of this compound (M) - (from reference method) |

|---|---|---|---|

| 0 | 0.98 | 0.01 | 0.00 |

| 0.5 | 0.75 | 0.23 | 0.12 |

| 1.0 | 0.52 | 0.45 | 0.24 |

| 2.0 | 0.15 | 0.82 | 0.43 |

| 4.0 | 0.02 | 0.97 | 0.50 |

By applying PLS regression to such data, a predictive model can be built to determine the concentration of this compound directly from the IR spectrum of the reaction mixture.

Applications of 5 Cyclopropylpentan 1 Amine in Specialized Organic Synthesis and Materials Science

Role as a Versatile Chemical Building Block

The structure of 5-Cyclopropylpentan-1-amine, featuring a nucleophilic primary amine, makes it a valuable building block in synthetic chemistry. longdom.orgscripps.edu This functionality allows for its incorporation into larger, more complex molecular architectures.

Primary amines are fundamental starting materials in the synthesis of a vast array of organic compounds, including many active pharmaceutical ingredients (APIs). nih.gov They can undergo a wide range of transformations, such as alkylation, acylation, and reductive amination, to form more complex secondary and tertiary amines, amides, and other nitrogen-containing heterocycles. scripps.edu The 5-cyclopropylpentyl moiety of the molecule can introduce unique structural and conformational properties into a target molecule, potentially influencing its biological activity or material properties. nih.gov For instance, the cyclopropyl (B3062369) group is a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity. longdom.org

The synthesis of complex molecules often involves multi-step sequences where specific building blocks are introduced. nih.gov this compound could serve as a key intermediate in such sequences, for example, in the construction of novel heterocyclic systems or as a side chain in the modification of existing drug scaffolds. google.comgoogle.com

In the fine chemical and agrochemical industries, the development of novel compounds with specific functions is paramount. Cyclopropylamine (B47189) derivatives are utilized in the formulation of various herbicides, fungicides, and insecticides. longdom.org The lipophilic nature of the cyclopropylpentyl chain in this compound could potentially enhance the efficacy of agrochemicals by improving their penetration through plant or insect cuticles.

As a chemical intermediate, this compound could be used in the synthesis of specialty chemicals where its unique structure imparts desired properties. The general synthetic utility of cyclopropylamines in creating N-substituted derivatives is well-documented, suggesting a straightforward pathway for incorporating the 5-cyclopropylpentyl group into various molecular frameworks. researchgate.netnih.gov

Development of Specialty Polymers and Advanced Coatings

The primary amine group in this compound allows it to act as a monomer in polymerization reactions. Specifically, it can react with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the bulky and non-polar 5-cyclopropylpentyl group as a pendant chain on the polymer backbone could significantly influence the material's properties. researchgate.net Such structural modifications are known to disrupt polymer chain packing, which can lead to increased solubility, lower crystallinity, and altered thermal properties like the glass transition temperature (Tg). researchgate.net

These modified properties could be advantageous in the development of specialty polymers for applications requiring high solubility in organic solvents or specific thermal characteristics.

Illustrative Research Goals for Polymer Synthesis

The table below outlines hypothetical experimental targets for characterizing a novel polyamide synthesized from this compound and a standard dicarboxylic acid like terephthalic acid.

| Property | Target Value/Characteristic | Rationale |

| Inherent Viscosity | 0.40 - 0.50 dL/g | Indicates successful polymerization to a moderate molecular weight. |

| Solubility | Soluble in NMP, DMAc, DMSO | The bulky side group is expected to enhance solubility over unsubstituted aromatic polyamides. |

| Glass Transition Temp. (Tg) | 200 - 240 °C | Provides insight into the polymer's thermal stability and operating temperature range. |

| Thermal Decomposition Temp. (TDT) | > 350 °C (10% weight loss) | Assesses the material's stability at high temperatures. |

In the field of advanced coatings, primary amines can serve as curing agents for epoxy resins. The reaction of the amine with the epoxy groups creates a cross-linked, durable polymer network. The use of this compound as a curing agent would introduce the cyclopropylpentyl moiety into the coating's structure, which could potentially enhance properties such as hydrophobicity and adhesion.

Ligand Design and Catalytic Applications in Organic Transformations

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with transition metals to form metal complexes. nih.gov Such complexes are at the heart of homogeneous catalysis, driving a vast number of organic transformations. google.comrsc.org The design of ligands is crucial as they modify the steric and electronic environment of the metal center, thereby tuning the catalyst's activity, selectivity, and stability. nih.gov

A ligand derived from this compound would be a monodentate L-type ligand. While multidentate ligands are often preferred for their enhanced stability, monodentate amine ligands are still valuable in many catalytic systems. miami.edu The bulky cyclopropylpentyl group could create a specific steric pocket around the metal center, potentially influencing the stereoselectivity of a reaction. Research in this area would involve synthesizing transition metal complexes with this compound and evaluating their performance in catalytic reactions such as cross-coupling, hydroamination, or polymerization. ed.ac.ukoborolabs.com

Integration into Adsorbent Materials for Gas Capture Technologies (e.g., CO2)

Amine-functionalized solid sorbents are a leading class of materials for the capture of carbon dioxide (CO2) from flue gas or directly from the air. acs.orgnih.gov The technology typically involves impregnating a porous support material, such as silica (B1680970) gel or alumina, with an amine compound. researchgate.netsciengine.com The amine groups provide active sites that chemically react with acidic CO2 molecules. rsc.orgacs.org

Research in this area would focus on impregnating porous supports with this compound and measuring the resulting material's CO2 adsorption capacity, selectivity, and stability over multiple adsorption-desorption cycles.

Hypothetical CO2 Adsorption Performance

This table illustrates the type of data that would be sought when evaluating a novel adsorbent material based on this compound for CO2 capture.

| Adsorbent Material | Amine Loading (wt%) | Adsorption Capacity (mmol CO2/g) | Test Conditions |

| 5-CPA on Porous Silica (SBA-15) | 50 | Target: >1.5 | 15% CO2 in N2, 75 °C |

| 5-CPA on Activated Carbon | 40 | Target: >1.2 | 15% CO2 in N2, 75 °C |

| Polyethylenimine (PEI) on Silica (Reference) | 50 | 2.1 | 15% CO2 in N2, 75 °C |

Environmental Considerations and Degradation Pathways of Amines

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, driven by microorganisms such as bacteria and fungi, is a crucial pathway for the removal of many organic compounds from soil and water. mdpi.com Various microorganisms are known to utilize primary amines as a source of carbon and nitrogen for their growth. agriscigroup.usnih.gov For primary alkyl amines, two principal metabolic pathways are proposed:

Oxidative Deamination: This pathway is facilitated by amine oxidases, enzymes produced by a wide range of microorganisms including yeast and bacteria like Aspergillus Niger and Escherichia coli. agriscigroup.us The process involves the oxidation of the amine to an imine, which is then hydrolyzed to the corresponding aldehyde (5-cyclopropylpentanal) and ammonia. The aldehyde can be further oxidized to a carboxylic acid (5-cyclopropylpentanoic acid).

ω-Oxidation: This involves the oxidation of the terminal methyl group of the alkyl chain, which is a common pathway for the degradation of fatty acids and alkanes. canada.ca

Bacteria from the genus Pseudomonas are particularly versatile and have been shown to degrade a variety of biogenic amines, utilizing them as carbon and energy sources. nih.gov Similarly, certain strains of Lactobacillus, such as Lactobacillus plantarum, have demonstrated the ability to degrade biogenic amines. frontiersin.org Given these established microbial capabilities, it is highly probable that 5-Cyclopropylpentan-1-amine can be biodegraded in environments with active microbial populations.

Characterization of Environmental Transformation Products

Based on the degradation pathways discussed, a range of transformation products can be anticipated in the environment. The specific products formed will depend on the environmental compartment and the dominant degradation process.

Atmospheric Transformation: The reaction with OH radicals is expected to yield products like 5-cyclopropylpentanal , 5-cyclopropylpentanamide , and various imines. uio.norsc.org In NOx-rich environments, the formation of 1-nitro-5-cyclopropylpentane is also a possibility. researchgate.net

Biotic Transformation: Microbial metabolism would primarily lead to 5-cyclopropylpentanal , 5-cyclopropylpentanoic acid , and ammonia via oxidative deamination. canada.caagriscigroup.us

The ultimate fate of these intermediate products is further degradation, eventually leading to mineralization into carbon dioxide, water, and inorganic nitrogen. mdpi.com

Table 2: Potential Environmental Transformation Products of this compound

| Degradation Pathway | Potential Transformation Product | Chemical Formula |

| Atmospheric Oxidation | 5-Cyclopropylpentanal | C₈H₁₄O |

| Atmospheric Oxidation | 5-Cyclopropylpentanamide | C₈H₁₅NO |

| Atmospheric Oxidation (with NOx) | 1-Nitro-5-cyclopropylpentane | C₈H₁₅NO₂ |

| Biotic Degradation | 5-Cyclopropylpentanal | C₈H₁₄O |

| Biotic Degradation | 5-Cyclopropylpentanoic Acid | C₈H₁₄O₂ |

| Biotic Degradation | Ammonia | NH₃ |

Future Research Directions and Emerging Opportunities for 5 Cyclopropylpentan 1 Amine Research

Development of Highly Efficient and Atom-Economical Synthetic Routes

The future synthesis of 5-Cyclopropylpentan-1-amine and its derivatives will likely focus on methods that are both highly efficient and atom-economical. acs.org Traditional multi-step syntheses can be resource-intensive; therefore, developing novel one-pot or tandem reactions is a key research area. smolecule.comresearchgate.net

One promising approach involves the catalytic hydrogenation of suitable precursors. For instance, the reduction of 5-chloro-1-cyclopropylpentan-1-one, a related chlorinated cyclopropyl-substituted ketone, can be achieved using catalysts like palladium or nickel to yield the corresponding amine. smolecule.com Further research could optimize these catalytic processes to improve yields and reduce waste.

Another avenue for exploration is the application of modern synthetic methodologies such as electro-induced rearrangements. The Hofmann rearrangement, for example, has been successfully applied to convert cyclopropyl (B3062369) amides into cyclopropylamines in an electrochemical setup, offering a complementary and potentially more sustainable route. researchgate.net Additionally, borrowing hydrogenation catalysis, which has been used for the synthesis of cycloalkanes, could be adapted for the synthesis of functionalized amines like this compound. rsc.org

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Hydrogenation | Use of transition metal catalysts (e.g., Pd, Ni). smolecule.com | Potentially high yields and selectivity. smolecule.com |

| Electro-induced Rearrangement | Electrochemical conversion of amides to amines. researchgate.net | Complements existing methods, potentially more sustainable. researchgate.net |

| Borrowing Hydrogenation | Cascade reaction involving dehydrogenative coupling. rsc.org | Use of earth-abundant metal catalysts, milder conditions. rsc.org |

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research into catalysts that can selectively functionalize either the amine or the cyclopropyl group will be of particular importance.

For the amine group, copper-catalyzed N-arylation reactions have shown promise for coupling cyclopropylamine (B47189) with aryl bromides at room temperature, a method that could be extended to longer-chain amines. acs.org Similarly, transition metal-catalyzed reactions are being explored for efficient C-N bond formation.

The cyclopropyl group offers unique reactivity due to its inherent ring strain. longdom.org Visible-light photoredox catalysis has been employed for the [3+2] cycloaddition of cyclopropylamines with olefins, demonstrating the potential to form complex cyclopentane (B165970) structures. nih.gov Further research could focus on developing catalysts that enable regioselective and stereoselective ring-opening or rearrangement reactions of the cyclopropyl moiety.

Integration of this compound into Multi-Step Organic Syntheses

The bifunctional nature of this compound makes it a valuable building block for multi-step organic synthesis. savemyexams.com Its integration into linear or convergent synthetic strategies could lead to the creation of complex target molecules. sathyabama.ac.in

The primary amine can serve as a nucleophile or be protected and carried through several synthetic steps before deprotection and further functionalization. organic-chemistry.org For example, Boc-protected amines are versatile intermediates in the synthesis of ureas and other derivatives. organic-chemistry.org The cyclopropyl group can act as a stable, structurally rigid element or be strategically opened at a later stage to introduce further complexity. The ability to perform late-stage modification is a significant advantage in the synthesis of bioactive molecules. acs.org

Deepening the Understanding of Structure-Reactivity Relationships in Cyclopropyl-Substituted Amines

A fundamental understanding of how the cyclopropyl group influences the reactivity of the amine, and vice versa, is essential for predicting and controlling chemical transformations. The unique electronic and steric properties of the cyclopropane (B1198618) ring, combined with the presence of a donor nitrogen atom, create a fascinating area for structure-reactivity relationship (SRR) studies. acs.org

Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction barriers of processes involving cyclopropyl-substituted amines. researchgate.net For instance, studies on the Pd-catalyzed γ-C(sp³)–H arylation of amines have shown that substitution at the α-position can facilitate C-H bond activation through the Thorpe-Ingold effect. researchgate.net Similar investigations into this compound could elucidate the interplay between its terminal cyclopropyl group and the reactivity of the pentyl chain and amine functionality. The electronic properties of substituents on the cyclopropane or pyrazole (B372694) ring can significantly modulate the basicity and acidity of the molecule. mdpi.com

Identifying Novel Applications in Advanced Chemical Technologies

The unique properties of cyclopropyl-containing molecules suggest a range of potential applications in advanced chemical technologies. The rigidity and strain of the cyclopropane ring can impart exceptional mechanical and thermal properties to polymers and coatings. longdom.org

Cyclopropylamine derivatives are already used in the formulation of agrochemicals and as intermediates in the production of fine chemicals. longdom.org As research into this compound and its derivatives progresses, new applications in materials science, such as the development of advanced polymers with enhanced stability, are likely to emerge. netascientific.com Furthermore, the versatility of amines in organic synthesis positions them as key components in the development of sustainable technologies, including catalytic transformations and the synthesis of green chemicals. ijrpr.com The exploration of cyclopropylamines in fields like organic electronics and photovoltaics could also present exciting new opportunities. ijrpr.com

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Palladium-on-carbon (Pd/C) enhances hydrogenation efficiency, reducing side products like over-alkylated amines .

- Temperature Control : Maintaining 40–60°C minimizes thermal degradation of the cyclopropyl group .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

Q. Table 1. Comparison of Synthetic Routes

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | 5-cyclopropylpentanal | Pd/C, H₂/EtOH | 68–72 | |

| Alkylation | 1-bromo-5-cyclopropylpentane | NaH/DMF | 55–60 |

How can computational chemistry models predict the reactivity of this compound in novel catalytic systems?

Advanced

Density Functional Theory (DFT) calculations are critical for modeling interactions between this compound and catalytic surfaces. Methodological steps include:

Geometry Optimization : Using software like Gaussian or ORCA to minimize energy states of the compound and catalyst (e.g., transition metals) .

Reactivity Descriptors : Calculating Fukui indices to identify nucleophilic/electrophilic sites on the cyclopropyl ring and amine group .

Transition State Analysis : Mapping energy barriers for bond cleavage or formation during catalysis .

Q. Key Findings :

- The cyclopropyl ring’s strain enhances reactivity in ring-opening reactions, which DFT can quantify via bond angle deviations .

- Amine coordination to metal surfaces (e.g., Ni) is influenced by electron-donating effects, modeled using charge-transfer parameters .

When encountering discrepancies in NMR spectra of synthesized this compound, what analytical strategies confirm structural integrity?

Basic

Discrepancies in H NMR (e.g., unexpected splitting or shifts) require:

Comparative Analysis : Match observed peaks to literature data for cyclopropyl protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–2.5 ppm) .

Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ at m/z 126.2) and fragmentation patterns (e.g., loss of NH₂ group) .

Q. Contradiction Resolution :

- If cyclopropyl ring signals deviate, verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Cross-validate with IR spectroscopy: N-H stretches (3300–3500 cm⁻¹) and cyclopropyl C-H bends (700–800 cm⁻¹) .

In pharmacological studies, what in vitro assays are most effective for evaluating the bioactivity of this compound?

Q. Advanced

Enzyme Inhibition Assays :

- Targets : Monoamine oxidases (MAOs) or cytochrome P450 enzymes .

- Protocol : Pre-incubate the compound with enzyme solutions, measure residual activity via fluorometric substrates .

Cell Viability Assays :

- MTT Assay : Treat neuronal cell lines (e.g., SH-SY5Y) with varying concentrations (1–100 µM) and quantify IC₅₀ .

Receptor Binding Studies :

- Radiolabeled ligands (e.g., H-Dopamine) compete with the compound for receptor sites, analyzed via scintillation counting .

Q. Data Interpretation :

- Dose-response curves (log[concentration] vs. % inhibition) identify efficacy and potency .

- Compare results to structurally similar amines (e.g., piperidine derivatives) to assess cyclopropyl’s impact .

How does the cyclopropyl group influence the compound’s interaction with enzymatic targets compared to non-cyclic analogs?

Advanced

The cyclopropyl group introduces steric hindrance and electronic effects:

- Steric Effects : Reduces binding affinity to enzymes with deep active sites (e.g., MAO-B) due to rigid, non-planar geometry .

- Electronic Effects : The ring’s strain increases electron density at the amine, enhancing nucleophilic attack in catalytic reactions .

Q. Experimental Validation :

- X-ray Crystallography : Resolve enzyme-compound complexes to visualize binding modes (e.g., cyclopropyl vs. cyclohexyl) .

- Kinetic Studies : Measure and changes in enzymatic reactions to quantify inhibitory effects .

What strategies are employed to modify this compound for enhanced blood-brain barrier (BBB) penetration in neuropharmacology?

Q. Advanced

Structural Modifications :

- N-Methylation : Reduces hydrogen-bonding capacity, increasing lipophilicity (logP from 1.2 to 2.1) .

- Prodrug Design : Esterification of the amine group improves passive diffusion, with enzymatic cleavage in the brain .

In Silico Screening :

- Use tools like Schrödinger’s QikProp to predict BBB permeability (e.g., CNS MPO score >4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.